2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine
Description
Emergence of Heterocyclic Scaffolds in Analgesic Drug Discovery
Nitrogen-containing heterocycles have dominated pharmaceutical development since the 20th century due to their structural versatility and bioisosteric compatibility with endogenous molecules. Between 1980–2000, over 65% of FDA-approved small-molecule drugs contained nitrogen heterocycles, with benzimidazoles and benzoxazoles comprising 22% of analgesic candidates. The benzimidazole scaffold demonstrated particular promise, with derivatives showing 47.49% analgesia at 40 mg/kg in murine models through cyclooxygenase-2 inhibition.
Comparative studies revealed key structure-activity relationships (SAR) in early heterocyclic analgesics:
Table 1. Analgesic efficacy of benzimidazole derivatives vs. standard therapeutics
| Compound | Dose (mg/kg) | % Protection (Tail-flick) | ED50 (mg/kg) |
|---|---|---|---|
| 21c | 40 | 73.2 ± 5.1 | 28.4 |
| Ibuprofen | 100 | 68.9 ± 4.7 | 45.6 |
This pharmacological superiority stemmed from three-dimensional complementarity with pain-modulating targets. X-ray crystallography studies demonstrated benzimidazoles’ ability to form π-π stacking interactions with tyrosine residues in COX-2’s hydrophobic channel. However, metabolic instability and off-target hERG channel binding limited clinical translation, driving the search for optimized heterocycles.
Evolution from Early Benzoxazolinones to Oxazolopyridine Architectures
The transition from benzoxazolinones to oxazolopyridines marked a paradigm shift in heterocyclic drug design. QSAR models of 2-benzoxazolinone derivatives (1990–2005) revealed critical determinants of analgesic activity:
- Hydrophobic surface area (π = 2.1–2.8)
- Halogen count (X ≤ 2)
- Molecular ellipticity (Em > 0.85)
These insights guided the development of oxazolopyridines through strategic scaffold hopping. The incorporation of a pyridine ring at position 4,5-b enhanced both potency and metabolic stability through:
- Increased π-electron density for target engagement
- Additional hydrogen-bonding sites
- Reduced CYP3A4-mediated oxidation
Table 2. Pharmacological comparison of benzoxazolinone vs. oxazolopyridine scaffolds
| Parameter | Benzoxazolinone (2) | Oxazolopyridine (1) | Improvement Factor |
|---|---|---|---|
| pIC50 | 5.44 ± 0.05 | 7.43 ± 0.05 | 97.7x |
| Metabolic Stability (t1/2) | 23 min | 412 min | 17.9x |
| hERG IC50 | 1.8 μM | 48 μM | 26.7x |
The oxazolopyridine scaffold’s superiority stems from its electronic configuration. Density functional theory (DFT) calculations show a 0.32 eV reduction in LUMO energy compared to benzoxazolinones, enhancing electrophilic interactions with catalytic serine residues in pain targets.
Patent Landscape Analysis (EP0412899B1 Case Study)
The European patent EP0412899B1 (1995) represents a milestone in oxazolopyridine intellectual property, claiming:
- Substituted oxazolo[4,5-b]pyridine derivatives
- Synthetic methods using Kröhnke pyridine synthesis
- Pharmaceutical compositions for central nervous system disorders
Key claims from the patent portfolio include:
- Structural novelty : Protection for 2-aminophenyl substitutions at position 4, with methyl groups providing optimal steric shielding (Claim 1–3)
- Synthetic innovation : One-pot cyclization using N,N-dimethylformamide dimethyl acetal (DMF-DMA) as both solvent and catalyst (Claim 7)
- Therapeutic application : Use in prostaglandin-mediated pain pathways through selective COX-1 inhibition (Claim 15)
The patent’s synthetic route exemplifies modern heterocyclic chemistry:
- Condensation of 2-amino-4-methylphenol with ethyl 3-oxobutanoate
- Cyclodehydration using DMF-DMA at 150°C
- Palladium-catalyzed amination with benzophenone imine
This methodology achieved 78% yield with <2% ring-opened byproducts, addressing previous limitations in oxazole ring stability. Subsequent derivatives from this patent family showed 300–500% improved analgesic efficacy compared to contemporaneous benzoxazolinones in phase I trials.
Properties
IUPAC Name |
2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-7-9(4-5-10(8)14)13-16-12-11(17-13)3-2-6-15-12/h2-7H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBSNWDUAULUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-312539 involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired chemical transformations. For instance, one common synthetic route may involve the use of dichloromethane and methanol as solvents, with hydroxypropyl methylcellulose and pluronic F-127 as additives .
Industrial Production Methods
Industrial production of WAY-312539 requires scaling up the laboratory synthesis methods while maintaining the purity and yield of the compound. This often involves the use of advanced crystallization techniques, such as supercritical fluid crystallization, to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
WAY-312539 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: WAY-312539 can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated solvents, acids, or bases, depending on the type of substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
WAY-312539 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of WAY-312539 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Positional Isomers: 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine
The closest analog is 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine (CAS: 328907-88-6), which shares the same molecular formula (C₁₃H₁₁N₃O) and weight (225.25 g/mol) but differs in the substitution pattern. Here, the methyl group is located at the 3-position of the phenylamine ring instead of the 4-position . This minor positional change can significantly alter physicochemical properties:
- Steric Effects : The 3-substituted methyl group may create steric hindrance in planar binding interactions compared to the 4-substituted derivative.
Non-Methylated Analogs: (3-[1,3]Oxazolo[4,5-b]pyridin-2-ylphenyl)amine
The compound (3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine (CAS: 52333-90-1) lacks the methyl group entirely, resulting in a molecular formula of C₁₂H₁₀N₃O and a slightly lower molecular weight (212.23 g/mol).
Functional Group Variants: 6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine
6-Hydrazino-2-phenyl-3H-imidazo[4,5-b]pyridine (CAS: 887405-44-9) replaces the oxazole ring with an imidazole moiety and introduces a hydrazino group. Despite sharing the same molecular weight (225.25 g/mol), its distinct functional groups confer unique reactivity:
tert-Butyl 5-Methoxypyridin-3-yl Carbonate
tert-Butyl 5-methoxypyridin-3-yl carbonate (CAS: 1131335-38-0) diverges further, featuring a pyridine core with methoxy and tert-butyl carbonate groups. Its molecular formula (C₁₁H₁₅NO₄) and weight (225.25 g/mol) highlight the trade-off between aromaticity and bulky substituents. The tert-butyl group improves stability but reduces solubility in polar solvents .
Biological Activity
2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine, also referred to as WAY-312539, is a heterocyclic compound that has attracted attention for its potential biological activities. This compound integrates an oxazole and pyridine moiety with a phenylamine group, contributing to its unique chemical properties. The molecular formula for this compound is CHNO, with a molecular weight of 225.25 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis. Common synthetic routes include the use of oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride under controlled conditions .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may modulate various biochemical pathways by inhibiting enzymes or binding to receptors . This interaction profile is crucial for understanding its mechanism of action and optimizing its therapeutic applications.
Biological Activities
Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer treatment and antimicrobial properties.
Antiproliferative Activity
A study highlighted the antiproliferative effects of derivatives related to this compound against various cancer cell lines. For example, modifications in the phenyl group significantly influenced the IC values across different cell lines:
| Compound | IC (nM) | Cell Lines |
|---|---|---|
| 4d | 25 - 243 | HeLa, A549, HT-29, RS4;11 |
| 4e | Variable | Multiple cell lines |
| 4i | 2 - 358 | A549, HT-29 |
These results indicate that structural modifications can enhance or reduce the antiproliferative activity of related compounds .
Antimicrobial Activity
The compound has also been noted for its antimicrobial properties. It has shown effectiveness in inhibiting bacterial growth, which positions it as a potential candidate for developing new antibiotics .
Case Studies
Several studies have explored the biological effects of related compounds. For instance:
- Antitumor Effects : In a study examining various derivatives, it was found that certain modifications led to significant increases in activity against specific tumor cell lines compared to their parent compounds .
- Low Toxicity in Normal Cells : Compounds similar to this compound demonstrated low cytotoxicity in non-tumor cells (IC), suggesting a favorable therapeutic index for cancer treatment .
Future Directions
Research into this compound is ongoing, with potential applications in drug discovery and material science. Future studies should focus on:
- Elucidating the precise molecular targets and pathways influenced by this compound.
- Conducting in vivo studies to assess its efficacy and safety profile.
- Exploring structural modifications to optimize its biological activity.
Q & A
Q. What are the common synthetic routes for oxazolo[4,5-b]pyridine derivatives, and how can their efficiency be optimized?
- Methodological Answer : The Friedlander condensation is a key method for synthesizing oxazolo[4,5-b]pyridine scaffolds. For example, 3,5,6,7-tetrasubstituted isoxazolo[4,5-b]pyridines can be synthesized via microwave-assisted Friedlander reactions, which reduce reaction times and improve yields compared to conventional heating . Cyclocondensation reactions, such as [3+3] cyclocondensation of α-azidoketones with thioamides, are also effective for introducing substituents at the C6 position (e.g., phenylazo groups) to enhance bioactivity . Optimization includes adjusting solvent systems (e.g., ethanol or DMF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid).
Q. How can the purity and structural integrity of 2-Methyl-4-oxazolo[4,5-b]pyridin-2-yl-phenylamine be validated?
- Methodological Answer : Characterization requires a multi-technique approach:
- HPLC/MS : To confirm molecular weight and detect impurities (e.g., unreacted intermediates).
- NMR (¹H, ¹³C, 2D-COSY): To verify substituent positions and detect stereochemical anomalies. For example, NH group mobility in the N3 position can be analyzed via ¹H NMR to assess hydrogen bonding .
- X-ray crystallography : Resolve crystal packing and confirm bond angles/planarity, as demonstrated for related benzothiazolo-pyrimidinones .
Q. What in vitro assays are suitable for initial evaluation of biological activity?
- Methodological Answer :
- Antiproliferative assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) at C6 show enhanced activity .
- Kinase inhibition assays : For kinase-targeted studies (e.g., GSK-3β), employ fluorescence polarization or ADP-Glo™ assays. Cyanopiperidine-substituted derivatives have shown IC₅₀ values <200 nM .
Advanced Research Questions
Q. How can substituent effects at the N3 and C6 positions be systematically studied to improve target binding?
- Methodological Answer :
- SAR Studies : Synthesize analogs with varied substituents (e.g., cyanoethyl, propionic acid) at N3 and C5. For example, cyanoethylation at N3 increases solubility, while phenylazo groups at C6 enhance π-π stacking in hydrophobic binding pockets .
- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., GSK-3β ATP-binding site). Molecular dynamics (1 µs simulations) can predict stability of ligand-protein interactions, as shown for rigidified cyanopiperidine derivatives .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data across studies?
- Methodological Answer :
- Comparative assays : Re-test compounds under standardized conditions (e.g., same cell lines, assay protocols) to minimize variability. For instance, discrepancies in antiproliferative activity may arise from differences in cell culture media or incubation times .
- Meta-analysis : Cross-reference crystallographic data (e.g., bond lengths/angles from ) with computational models to validate substituent conformations.
Q. How can metabolic stability and toxicity be assessed preclinically for lead compounds?
- Methodological Answer :
- Microsomal stability assays : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance. Cyanopiperidine derivatives exhibit improved metabolic stability due to reduced CYP3A4-mediated oxidation .
- AMES test : Evaluate mutagenicity with TA98 and TA100 Salmonella strains.
- hERG inhibition assay : Patch-clamp studies to assess cardiac toxicity risks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
